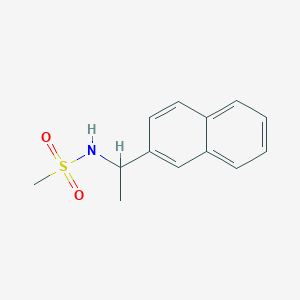![molecular formula C21H27N3O3S B7496945 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPPA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain, mood, and cognition. 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide also interacts with the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide is its relatively straightforward synthesis method, which makes it readily available for laboratory experiments. 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, one limitation of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide is its relatively low potency compared to other compounds that have been investigated for similar therapeutic applications.
Orientations Futures
There are several future directions for research on 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide. One area of interest is the development of more potent analogs of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide that could be used for therapeutic purposes. Another area of interest is the investigation of the mechanisms underlying the anxiolytic and antidepressant effects of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide. Additionally, further research is needed to determine the safety and efficacy of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide involves the reaction of 1-(3-phenylpropyl)piperazine with benzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(22-13-7-10-19-8-3-1-4-9-19)18-23-14-16-24(17-15-23)28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHDIDXOCXBQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B7496918.png)

![N-(5-bromopyridin-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7496933.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B7496940.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7496949.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)